p-Nitrophenyl-beta-D-glucuronide
Description
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Properties
IUPAC Name |
3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO9/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20/h1-4,7-10,12,14-16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUILVWOWLUOEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391117 | |
| Record name | p-Nitrophenyl-beta-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39031-76-0 | |
| Record name | p-Nitrophenyl-beta-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Enzymology of β Glucuronidase Action on P Nitrophenyl Beta D Glucuronide
Catalytic Hydrolysis of p-Nitrophenyl-beta-D-glucuronide by β-Glucuronidase (GUS)
β-Glucuronidase catalyzes the hydrolysis of the β-1-glycosidic bond in this compound. duchefa-biochemie.com This enzymatic reaction cleaves the substrate into two products: D-glucuronic acid and a chromophoric molecule, p-nitrophenol. duchefa-biochemie.com The release of p-nitrophenol, which can be measured spectrophotometrically, provides a direct and continuous way to monitor the enzyme's activity. duchefa-biochemie.comnih.gov
The catalytic mechanism of GUS involves a double-displacement reaction, which proceeds with a retention of the anomeric configuration. nih.gov Key to this process are two conserved glutamic acid residues within the enzyme's active site that act as a catalytic acid and a nucleophile. nih.gov The specificity of β-glucuronidase for glucuronides is largely attributed to a conserved asparagine-lysine (N-K) motif that interacts with the carboxylate group of the glucuronic acid moiety. nih.gov
Kinetic Characterization of this compound Hydrolysis
The hydrolysis of this compound by β-glucuronidase from various sources, including human gut microbiota, follows classic Michaelis-Menten kinetics. researchgate.netresearchgate.net This model allows for the determination of key kinetic parameters that describe the efficiency and capacity of the enzyme.
Determination of Michaelis-Menten Parameters (K_m, V_max)
The Michaelis-Menten constant (K_m) represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), and it provides an indication of the enzyme's affinity for the substrate. A lower K_m value generally suggests a higher affinity. V_max reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.
Studies on β-glucuronidase from different sources have reported varying K_m and V_max values for the hydrolysis of pNPG. For instance, the K_m for β-glucuronidase is approximately 0.22 mM. sigmaaldrich.comsigmaaldrich.com Research on crude enzymes from human gut microbiota has shown apparent K_m values ranging from 113 to 189 µM, indicating comparable affinities among different individuals. researchgate.net However, the V_max values can show significant inter-individual variation. researchgate.net For example, the velocity of p-nitrophenol formation by β-glucuronidases from three individuals ranged from 53 to 556 nmol/h/mg protein. researchgate.net
| Enzyme Source | K_m (µM) | V_max (nmol/h/mg protein) |
| Human Gut Microbiota (Pooled) | 113 | 148 |
| Human Gut Microbiota (Individual 1) | 189 | 556 |
| Human Gut Microbiota (Individual 7) | 136 | 53 |
| Human Gut Microbiota (Individual 10) | 141 | 79 |
Data derived from studies on crude enzymes of human gut microbiota. researchgate.netresearchgate.net
Enzyme Turnover Rates and Catalytic Efficiency
The turnover number (k_cat), also known as the catalytic constant, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated. The catalytic efficiency of an enzyme is given by the ratio k_cat/K_m, which is a measure of how efficiently an enzyme converts a substrate into a product at low substrate concentrations.
Marked differences in k_cat and catalytic efficiency have been observed for microbial β-glucuronidases. nih.gov For example, Escherichia coli β-glucuronidase (EcGUS) exhibits high activity. nih.gov The catalytic efficiency (k_cat/K_m) for E. coli GUS with pNPG has been reported to be 920 s⁻¹·mM⁻¹.
| Enzyme Source | k_cat (s⁻¹) | K_m (mM) | k_cat/K_m (s⁻¹·mM⁻¹) |
| E. coli (EcGUS) | - | 0.13 ± 0.02 | 920 |
| Human (HsGUS) | - | 0.22 ± 0.03 | 310 |
| Clostridium perfringens (CpGUS) | - | 1.10 ± 0.15 | 2.4 |
Note: Specific k_cat values were not provided in the searched sources.
Elucidation of Reaction Mechanisms for this compound Cleavage
The hydrolysis of this compound is influenced by several factors, most notably the pH of the reaction environment. The pH profile of the reaction provides insights into the ionization states of the catalytic residues in the enzyme's active site.
pH-Dependence of Hydrolysis
The rate of pNPG hydrolysis by β-glucuronidase is highly dependent on pH. nih.gov Studies have shown that the optimal pH for this reaction can vary depending on the source of the enzyme. For instance, the optimal pH for β-glucosidase from the digestive fluid of the palm weevil Rhynchophorus palmarum for the hydrolysis of a similar substrate, p-nitrophenyl-β-D-glucopyranoside, was found to be 5.0. nih.gov For fecal enzymes from humans, a pH of 7.4 is favored, whereas for rodent fecal enzymes, the optimal pH is around 6.5. nih.gov A continuous spectrophotometric assay for E. coli β-glucuronidase demonstrated that reactions can be monitored by the increase in absorbance at 405 nm. nih.gov
Involvement of Specific Acid/Base Catalysis
The catalytic mechanism of β-glucuronidase involves general acid/base catalysis. chemrxiv.org In the first step of the double-displacement mechanism, a protonated glutamic acid residue in the active site acts as a general acid, donating a proton to the glycosidic oxygen of the substrate. nih.gov This facilitates the departure of the p-nitrophenolate leaving group. Simultaneously, another deprotonated glutamic acid residue acts as a nucleophile, attacking the anomeric carbon of the glucuronic acid moiety. This leads to the formation of a covalent glycosyl-enzyme intermediate. In the second step, a water molecule, activated by the now deprotonated glutamic acid (acting as a general base), hydrolyzes the intermediate, releasing D-glucuronic acid and regenerating the enzyme for another catalytic cycle. nih.gov The pH dependence of the reaction reflects the requirement for these glutamic acid residues to be in their correct protonation states to act as an acid and a nucleophile/base. chemrxiv.org
Nucleophilic Participation and Anhydro-sugar Intermediates
The enzymatic hydrolysis of this compound (pNPG) by β-glucuronidase exemplifies a retaining mechanism, a common pathway for many glycoside hydrolases. This process relies on a double displacement reaction involving two key carboxylic acid residues within the enzyme's active site. One residue functions as a nucleophile, while the other acts as an acid/base catalyst. nih.gov
The reaction is initiated when the acid/base catalyst, typically a glutamic acid residue (such as Glu451 in human β-glucuronidase or the equivalent Glu413 in bacterial versions), protonates the glycosidic oxygen of the pNPG substrate. This protonation enhances the leaving group potential of the p-nitrophenol aglycone. Subsequently, the nucleophilic residue, which is also a glutamic acid (Glu540 in human β-glucuronidase), attacks the anomeric carbon (C1) of the glucuronic acid moiety. This nucleophilic attack results in the formation of a covalent glycosyl-enzyme intermediate and the displacement of p-nitrophenol. The formation of this intermediate proceeds through a transition state that has oxocarbenium ion-like characteristics. nih.gov
In the second phase of the reaction, the now-basic glutamic acid residue (the initial acid/base catalyst) activates a water molecule. This activated water molecule then attacks the anomeric carbon of the glycosyl-enzyme intermediate, leading to the hydrolysis of the covalent bond. This step releases the glucuronic acid product and regenerates the enzyme, allowing it to begin another catalytic cycle. This SN2-type reaction ensures that the stereochemistry at the anomeric carbon is retained in the final product. nih.gov
While the formation of a covalent glycosyl-enzyme intermediate is the well-established mechanism for β-glucuronidase, the possibility of other transient species, such as anhydro-sugar intermediates, has been explored in the broader field of glycosidase mechanics. An anhydro-sugar, or sugar epoxide, could theoretically be formed by an intramolecular attack of the C2-hydroxyl group on the anomeric carbon, displacing the aglycone. However, for the hydrolysis of pNPG by β-glucuronidase, the evidence strongly supports the direct nucleophilic participation of an active site carboxylate residue over a mechanism involving a free anhydro-sugar intermediate.
Substrate Specificity Profiling of β-Glucuronidases using this compound
This compound (pNPG) is a principal chromogenic substrate used for the detection and kinetic analysis of β-glucuronidase (GUS) activity. duchefa-biochemie.comnih.govebi.ac.uk The enzymatic hydrolysis of the β1-glycosidic bond in pNPG releases p-nitrophenol, a chromophore that can be quantified by measuring its absorbance at 405-410 nm. duchefa-biochemie.comnih.gov This direct relationship between color intensity and enzyme activity makes pNPG an invaluable tool for characterizing β-glucuronidases from diverse sources, including mammalian tissues and gut microbiota. nih.govacs.orgtaylorandfrancis.com
The use of pNPG allows for a standardized assessment of enzyme kinetics, enabling the determination of key parameters such as the Michaelis constant (Km) and maximum velocity (Vmax). The Km value indicates the substrate concentration at which the reaction rate is half of Vmax, providing insight into the enzyme's affinity for the substrate. Vmax represents the maximum rate of reaction at saturating substrate concentrations. These parameters are crucial for comparing the catalytic efficiencies of different β-glucuronidases.
Kinetic studies using pNPG have revealed significant variations in β-glucuronidase activity depending on the enzyme's source and the experimental conditions, such as pH. mdpi.com For example, the optimal pH for β-glucuronidase from human fecal enzymes is around 6.4, while for rodent fecal enzymes, it is closer to 6.0. mdpi.com The kinetic parameters for pNPG hydrolysis also show considerable diversity across species and even among individuals. researchgate.net
Below is a data table summarizing representative kinetic parameters for β-glucuronidase from various sources using pNPG as the substrate.
| Enzyme Source | Km (mM) | Vmax | Optimal pH | Reference |
| Escherichia coli | ~0.22 | N/A | 6.8 | sigmaaldrich.comsigmaaldrich.com |
| Escherichia coli | 0.197 | 1.2 nmol/min | N/A | tandfonline.com |
| Human Gut Microbiota (Pooled) | 0.189 (189 µM) | 162 nmol/h/mg protein | N/A | researchgate.net |
| Human Gut Microbiota (Individual 1) | 0.113 (113 µM) | 556 nmol/h/mg protein | N/A | researchgate.net |
| Human Gut Microbiota (Individual 7) | 0.126 (126 µM) | 53 nmol/h/mg protein | N/A | researchgate.net |
| Human Gut Microbiota (Individual 10) | 0.134 (134 µM) | 78 nmol/h/mg protein | N/A | researchgate.net |
| N/A: Not available in the cited sources. |
These data highlight the significant inter-individual variation in gut bacterial enzyme activity. researchgate.net Such kinetic profiling is essential for understanding the role of β-glucuronidases in metabolizing glucuronidated drugs and endogenous compounds. Furthermore, pNPG is frequently used in competitive inhibition assays to screen for and characterize inhibitors of β-glucuronidase activity, which has therapeutic implications for mitigating drug-induced toxicities. researchgate.net
Advanced Methodologies and Assay Development with P Nitrophenyl Beta D Glucuronide
Spectrophotometric Assays for β-Glucuronidase Activity
Spectrophotometric assays utilizing pNPG are a cornerstone for measuring GUS activity. The fundamental principle involves the hydrolysis of pNPG by β-glucuronidase, which yields glucuronic acid and the chromogenic compound p-nitrophenol. The amount of released p-nitrophenol, which is directly proportional to the enzyme's activity, can be quantified by measuring the absorbance of light at a specific wavelength, typically between 400 and 420 nm. duchefa-biochemie.comcaymanchem.commegazyme.com These assays are widely used due to their simplicity, reliability, and the water-soluble and thermostable nature of pNPG. nih.gov
A significant advancement in GUS activity measurement is the development of continuous spectrophotometric assays. nih.govresearchgate.nettandfonline.com This technique allows for the real-time monitoring of the increase in absorbance at 405 nm as p-nitrophenol is produced. nih.govresearchgate.nettandfonline.com The ability to continuously track the reaction offers several advantages over older, discontinuous methods which required stopping the reaction at various time points. tandfonline.com
Key advantages of continuous monitoring include:
Improved Accuracy for Kinetic Studies: Real-time data acquisition provides a more detailed and accurate picture of enzyme kinetics. nih.govresearchgate.nettandfonline.com
Enhanced Sensitivity: These methods are highly sensitive, capable of detecting very low levels of enzyme activity. nih.govresearchgate.nettandfonline.com For instance, it has been demonstrated that activity as low as 1.4 x 10⁻⁴ U/mL can be detected. nih.govtandfonline.com
Increased Efficiency: Continuous assays are less laborious and time-consuming compared to endpoint assays that involve multiple steps of sampling and measurement. tandfonline.com
Suitability for Automation: The straightforward nature of continuous monitoring makes it amenable to high-throughput screening applications. tribioscience.com
Endpoint assays represent a traditional approach to measuring GUS activity. In this method, the enzymatic reaction is allowed to proceed for a predetermined period, after which it is terminated, often by adding a stop solution that drastically changes the pH, such as a solution with a pH of 11.0. researchgate.net The total amount of p-nitrophenol released during the incubation period is then determined by measuring the absorbance at 405 nm. caymanchem.comnih.gov
While effective, endpoint assays can be more tedious than continuous methods. tandfonline.com They are commonly used for routine enzyme assays where a single time-point measurement is sufficient for the desired level of quantification. researchgate.net The concentration of p-nitrophenol is calculated based on a standard curve or by using its molar extinction coefficient.
The efficiency of β-glucuronidase assays using pNPG is highly dependent on the reaction conditions. Optimizing these parameters is crucial for achieving maximal and reproducible enzyme activity.
pH: The optimal pH for β-glucuronidase activity can vary depending on the source of the enzyme. For example, E. coli GUS often exhibits optimal activity in a neutral pH range, around pH 7.0. tandfonline.com However, studies on GUS from different species have shown varied pH optima; for instance, the enzyme from Lactobacillus gasseri has an optimal pH of 6.0. researchgate.net The choice of buffer system is also critical, with phosphate (B84403) and acetate (B1210297) buffers being commonly used. mdpi.combiotechrep.ir The pH of the buffer can significantly impact the hydrolysis rate of pNPG. mdpi.com
Temperature: Temperature is another critical factor influencing enzyme activity. While many assays are conducted at 37°C, the optimal temperature can differ. mdpi.comnih.gov For instance, one study found the optimal temperature for a β-glucosidase to be 60°C. biotechrep.ir Conversely, some assays are performed at room temperature (around 21°C). tandfonline.com It is essential to determine the optimal temperature for the specific enzyme being studied to ensure accurate and consistent results.
Buffer Systems: The composition of the buffer can affect enzyme stability and activity. Commonly used buffers include sodium phosphate and acetate buffers. tandfonline.combiotechrep.ir The choice of buffer and its concentration should be optimized for the specific assay to maintain a stable pH and provide a suitable ionic environment for the enzyme.
Comparative Analysis of p-Nitrophenyl-beta-D-glucuronide with Alternative Glucuronide Substrates
While pNPG is a widely used chromogenic substrate, several alternative substrates, both fluorogenic and chromogenic, have been developed for the detection of β-glucuronidase activity. These alternatives can offer advantages in terms of sensitivity and application in different assay formats.
Fluorogenic substrates are known for their high sensitivity, often surpassing that of chromogenic substrates. nih.gov A prominent example is 4-Methylumbelliferyl-beta-D-glucuronide (MUG). nih.govtandfonline.com
Mechanism: Upon enzymatic cleavage by β-glucuronidase, MUG releases the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU). nih.govscbt.com The resulting fluorescence can be measured, providing a sensitive means of detecting enzyme activity. abcam.com
Advantages: The primary advantage of fluorogenic substrates like MUG is their enhanced sensitivity, allowing for the detection of lower levels of enzyme activity compared to pNPG. nih.gov
Disadvantages: A significant drawback of MUG is that the pKa of its fluorescent product, 4-MU, is 7.8. nih.govrsc.org This means that at the optimal pH for many β-glucuronidases (which is often below 7.0), the fluorophore is only partially dissociated, leading to reduced fluorescence intensity. nih.gov To overcome this, assays using MUG are often discontinuous, requiring the addition of an alkaline solution to stop the reaction and maximize fluorescence. rsc.org
The table below provides a comparison of the kinetic parameters for GUS with different fluorogenic substrates.
| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹M⁻¹) |
| 4-Methylumbelliferyl-beta-D-glucuronide (4-MUG) | 0.07 | 92 | 1.29 x 10⁶ |
| 6-Chloro-4-methyl-umbelliferyl-β-D-glucuronide (6-CMUG) | 0.11 | 74 | 6.93 x 10⁵ |
| 3-Carboxy-umbelliferyl-β-D-glucuronide (3-CUG) | 0.48 | 35 | 7.40 x 10⁴ |
| Data sourced from a study on E. coli β-glucuronidase. nih.gov |
Besides pNPG, other chromogenic substrates are available, each with distinct properties and applications.
X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide): This substrate is widely used for the histochemical localization of β-glucuronidase activity, particularly in molecular biology for detecting the GUS reporter gene in plants and for identifying E. coli contamination. biotium.comwikipedia.org Upon cleavage, it produces a blue precipitate at the site of enzymatic activity. biotium.com This insolubility makes it ideal for spatial localization but less suitable for quantitative solution-based assays. nih.gov
Phenolphthalein-beta-D-glucuronide: This substrate releases phenolphthalein (B1677637) upon hydrolysis, which turns pink in an alkaline solution. nih.govimcstips.com It has been used in comparative studies alongside pNPG for determining serum β-glucuronidase activity. nih.gov One study found a good correlation (r=0.8383) between the results obtained with pNPG and phenolphthalein glucuronide. nih.gov
The following table summarizes the key features of pNPG and its alternatives.
| Substrate | Type | Detection Method | Key Features |
| This compound (pNPG) | Chromogenic | Spectrophotometry (400-420 nm) | Water-soluble, good for continuous and endpoint assays. nih.govtandfonline.com |
| 4-Methylumbelliferyl-beta-D-glucuronide (MUG) | Fluorogenic | Fluorometry | High sensitivity, but pH-dependent fluorescence of product. nih.govrsc.org |
| X-Gluc | Chromogenic | Visual (blue precipitate) | Insoluble product, ideal for histochemical staining. biotium.comwikipedia.org |
| Phenolphthalein-beta-D-glucuronide | Chromogenic | Spectrophotometry (in alkaline solution) | Used in clinical chemistry; requires pH adjustment for color development. nih.govimcstips.com |
Chemiluminescent Substrates
While pNPG itself is a chromogenic substrate, its enzymatic product, p-nitrophenol, can be coupled to a secondary reaction that generates a chemiluminescent signal. This approach significantly enhances the sensitivity of GUS detection compared to traditional colorimetric measurements. The principle involves the GUS-catalyzed hydrolysis of pNPG to release p-nitrophenol. duchefa-biochemie.com This product then participates in a light-emitting reaction, often catalyzed by an enzyme like horseradish peroxidase (HRP) in the presence of an enhancer and a stable peroxide substrate. The resulting light output is directly proportional to the GUS activity, allowing for the detection of much lower enzyme concentrations. This enhanced sensitivity is particularly valuable in applications where the target enzyme is present in minute quantities.
High-Throughput Screening (HTS) Methodologies Incorporating this compound
High-throughput screening (HTS) is a critical process in drug discovery, allowing for the rapid testing of large numbers of chemical compounds against a specific biological target. bmglabtech.comspringernature.com Assays incorporating pNPG are well-suited for HTS campaigns aimed at identifying inhibitors of β-glucuronidase. nih.gov
The fundamental steps of an HTS assay using pNPG involve:
Sample and Compound Library Preparation: Samples, which can be of cellular or biochemical nature, are prepared in microplates, typically in 384-, 1536-, or even 3456-well formats. bmglabtech.com Compound libraries containing thousands of potential inhibitors are also arrayed in microplates.
Assay Automation: The process is automated using liquid handling robotics to dispense the GUS enzyme, the test compounds, and the pNPG substrate into the microplate wells. bmglabtech.com
Signal Detection: After an incubation period, the amount of p-nitrophenol produced is quantified by measuring the absorbance of light at 400-420 nm. megazyme.com Plate readers capable of rapid measurements across the entire microplate are essential for this step.
Data Analysis: Sophisticated software is used to process the large volumes of data generated, identify "hits" (compounds that significantly inhibit GUS activity), and perform quality control.
The robustness and reliability of the pNPG-based assay, along with its compatibility with automation, make it a valuable tool in the search for new therapeutic agents targeting β-glucuronidase activity. nih.gov
Table 1: Key Parameters in HTS Assay Development with pNPG
| Parameter | Description | Typical Values/Considerations |
| Microplate Format | The number of wells per plate, influencing throughput and reagent volumes. | 384, 1536, 3456-well plates bmglabtech.com |
| Substrate Concentration | The concentration of pNPG used in the assay. Often near the Km value for the enzyme. | Km for β-glucuronidase is ~0.22 mM merckmillipore.comsigmaaldrich.com |
| Enzyme Concentration | The concentration of β-glucuronidase, which should be optimized for a linear reaction rate. | Determined empirically for each assay |
| Incubation Time | The duration of the enzymatic reaction. | Optimized to ensure sufficient product formation without substrate depletion. |
| Detection Wavelength | The wavelength at which the absorbance of p-nitrophenol is measured. | 400-420 nm megazyme.com |
| Automation | Use of robotics for liquid handling and plate reading. | Essential for high-throughput capacity bmglabtech.com |
Integration of this compound in Microfluidic Platforms for Biotransformation
Microfluidic technology offers significant advantages for enzymatic reactions, including reduced reagent consumption, faster reaction times, and enhanced control over reaction conditions. The hydrolysis of pNPG by β-glucuronidase has been successfully demonstrated in microfluidic platforms. researchgate.net
In a typical setup, β-glucuronidase is immobilized within the microchannels of a microfluidic chip. researchgate.net A solution of pNPG is then continuously flowed through these channels. The small dimensions of the microchannels lead to a high surface-area-to-volume ratio, facilitating efficient interaction between the substrate and the immobilized enzyme. This results in a significantly faster conversion of pNPG to p-nitrophenol compared to conventional batch reactions. For instance, studies have shown that the yield of p-nitrophenol in a microfluidic reactor can be almost 50% higher than in a corresponding batch reaction over the same time period. researchgate.net These microreactors have demonstrated sustained hydrolytic activity for extended periods, highlighting their potential for efficient and continuous biotransformation processes. researchgate.net
Exploration of this compound Derivatives for Novel Detection Techniques
To overcome limitations of conventional detection methods, researchers are exploring derivatives of pNPG for use in novel assay formats.
A significant challenge in assaying environmental or biological samples is the presence of interfering substances that are colored or fluorescent, which can obscure the signal from chromogenic or fluorogenic substrates. To address this, a fluorinated analog of pNPG, 4-fluorophenyl β-D-glucuronide, has been developed for use with ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ljmu.ac.uk
The key principle of this technique is the distinct chemical shift of the fluorine atom in the intact glucuronide compared to the released 4-fluorophenol (B42351) upon hydrolysis by β-glucuronidase. ljmu.ac.uk Specifically, the ¹⁹F NMR chemical shift of 4-fluorophenyl β-D-glucuronide is approximately -121.0 ppm, while the hydrolyzed product, 4-fluorophenol, exhibits a chemical shift of around -124.9 ppm at a pH of 6.8. ljmu.ac.uk
This clear separation of signals allows for the unambiguous detection and quantification of GUS activity even in opaque or highly colored samples, where traditional spectrophotometric or fluorometric methods would fail. ljmu.ac.ukresearchgate.net The near-complete absence of naturally occurring fluorine in biological systems provides a background-free signal, further enhancing the sensitivity and specificity of this method. researchgate.net This approach significantly expands the scope of GUS activity testing to include complex environmental matrices like soil and muddy water. ljmu.ac.uk
Table 2: ¹⁹F NMR Chemical Shifts for Fluorinated Glucuronide Substrate and Product
| Compound | Chemical Shift (ppm) at pH 6.8 |
| 4-fluorophenyl β-D-glucuronide | -121.0 ljmu.ac.uk |
| 4-fluorophenol | -124.9 ljmu.ac.uk |
P Nitrophenyl Beta D Glucuronide in Microbiological Research and Environmental Applications
Detection and Characterization of β-Glucuronidase Activity in Microbial Isolates
The primary application of p-Nitrophenyl-beta-D-glucuronide (pNPG) in microbiology is the detection and quantification of β-glucuronidase (GUS) activity. duchefa-biochemie.comsigmaaldrich.com This process relies on a straightforward enzymatic reaction. GUS enzymes hydrolyze the β1-glycosidic bond in pNPG, which separates the glucuronic acid moiety from the p-nitrophenol molecule. duchefa-biochemie.com The released p-nitrophenol imparts a yellow color to the solution, and the intensity of this color, which can be measured spectrophotometrically at approximately 405 nm, is directly proportional to the GUS enzyme's activity. duchefa-biochemie.comcaymanchem.com
This method is widely employed for identifying bacteria that produce GUS. For instance, a significant percentage of Escherichia coli strains are known to produce β-D-glucuronidase, making pNPG a valuable tool for their detection. google.com Researchers utilize pNPG to screen various microbial isolates and characterize their enzymatic capabilities. The substrate's sensitivity and the simplicity of the assay make it a preferred choice in many research and diagnostic laboratories. nih.gov
A study screening 40 different bacterial strains representative of dominant groups from human feces found that β-glucuronidase activity was present in some Firmicutes within clostridial clusters XIVa and IV. oup.com In contrast, most of the tested Bifidobacterium species and Bacteroides thetaiotaomicron possessed β-glucosidase activity but not β-glucuronidase activity. oup.com
Table 1: β-Glucuronidase Activity in Selected Microbial Species
This table summarizes the typical β-glucuronidase (GUS) activity found in various microbial species, often determined using pNPG.
| Microbial Species | Typical GUS Activity Level | Reference Phylum/Group |
|---|---|---|
| Escherichia coli | High | Proteobacteria |
| Salmonella species | Variable (often present) | Proteobacteria |
| Shigella species | Variable (often present) | Proteobacteria |
| Roseburia hominis | Present (Inducible) | Firmicutes (Clostridial cluster XIVa) |
| Bacteroides fragilis | Present | Bacteroidetes |
| Bifidobacterium species | Generally Absent | Actinobacteria |
Investigations into Gut Microbial β-Glucuronidases (gmGUS) using this compound
The community of microorganisms in the human gut, known as the gut microbiota, possesses a wide range of enzymatic capabilities that influence host health. Among the most studied are the gut microbial β-glucuronidases (gmGUS). nih.gov pNPG is a commonly used substrate for measuring the general activity of these enzymes in complex samples like fecal microbiota. nih.govresearchgate.net
Research has demonstrated significant variability in gmGUS activity among different individuals. researchgate.netnih.gov Studies using pNPG to analyze fecal samples have revealed that the rate of glucuronide hydrolysis can differ substantially from one person to another. researchgate.net These inter-individual differences are attributed to the unique composition of each person's gut microbiota. nih.gov
Table 2: Comparison of Gut Microbial β-Glucuronidase (gmGUS) Activity
This table illustrates the variability in gmGUS activity based on different factors, as measured by pNPG assays.
| Factor | Observation | Implication |
|---|---|---|
| Inter-individual Variation | Significant differences in fecal gmGUS activity observed between healthy individuals. researchgate.net | Suggests personalized responses to drugs and dietary compounds metabolized via glucuronidation. |
| Species-Specific Variation | Different gut bacterial species (e.g., E. coli, B. fragilis, R. hominis) show varying levels of GUS activity. frontiersin.orgoup.com | The specific microbial composition dictates the overall deconjugation capacity of the gut. |
| Enzyme Subgroup Variation | L1 GUS enzymes exhibit higher activity towards pNPG compared to non-L1 enzymes. nih.gov | Structural differences in GUS enzymes lead to functional and substrate specificity differences. |
The expression of the bacterial gene responsible for producing β-glucuronidase, often denoted as the gusA gene, is tightly regulated. nih.govpnas.org In many Enterobacteriaceae like E. coli, the gus operon is controlled by a transcriptional repressor called GusR. pnas.org In the absence of a suitable glucuronide, GusR binds to the DNA and prevents the expression of the GUS enzyme. pnas.org
Scientists use pNPG in cell-based assays to study this regulation. When pNPG is added to the bacterial culture, it can act as an inducer. oup.compnas.org It enters the bacterial cell and binds to the GusR repressor, causing it to detach from the DNA. This "derepresses" the operon, leading to the transcription of the gusA gene and subsequent production of the GUS enzyme. pnas.org Researchers can measure the resulting increase in GUS activity to quantify the level of gene expression. pnas.orgnih.gov Studies have shown a dose-dependent increase in GUS activity with increasing concentrations of pNPG. pnas.org This regulatory system allows the bacteria to produce the enzyme only when a substrate is available for metabolism. The GUS operon can also be subject to global metabolic regulation, such as catabolite repression by glucose. pnas.org
In the human body, glucuronidation is a major pathway in the liver for detoxifying and eliminating a wide array of substances, including drugs, dietary compounds, and endogenous molecules like hormones. nih.gov These substances are conjugated with glucuronic acid to form water-soluble glucuronides, which are then excreted, often into the gut via bile.
Here, gut microbial β-glucuronidases play a crucial role by reversing this process. oup.com They cleave the glucuronic acid from these compounds, a process known as deconjugation. This can have significant consequences for the host. For example, the anticancer drug irinotecan (B1672180) is converted in the liver to its inactive form, SN-38 glucuronide (SN-38G). researchgate.net When SN-38G reaches the intestine, bacterial GUS can cleave it, regenerating the active (and toxic) form SN-38, which can cause severe diarrhea. researchgate.net Similarly, endogenous compounds like estrogens are conjugated in the liver and can be reactivated in the gut by gmGUS, a process implicated in the enterohepatic recirculation of hormones. nih.gov pNPG serves as a model substrate to assess the general capacity of a microbial community to perform these important deconjugation reactions. nih.govacs.org
Pharmacological and Toxicological Research Utilizing P Nitrophenyl Beta D Glucuronide
Elucidation of Drug Metabolism Pathways: Glucuronidation and De-glucuronidation
Glucuronidation is a critical Phase II metabolic pathway that facilitates the detoxification and elimination of various substances, including drugs and endogenous compounds. nih.gov This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to a substrate, rendering it more water-soluble and readily excretable. nih.gov The resulting glucuronide conjugates are typically inactive and transported out of cells for elimination via bile or urine. nih.gov
However, the journey of these glucuronides is not always a one-way street. In the gastrointestinal tract, bacterial β-glucuronidases can reverse this process through de-glucuronidation. nih.govjst.go.jp This enzymatic action cleaves the glucuronic acid, releasing the original compound, which can then be reabsorbed into circulation. sketchy.com This cycle, known as enterohepatic circulation, can significantly impact a drug's pharmacokinetics by prolonging its half-life and exposure. sketchy.comnih.govwikipedia.org
The compound p-Nitrophenyl-beta-D-glucuronide serves as a valuable substrate for studying these pathways. By measuring the rate of pNPG hydrolysis, researchers can assess the β-glucuronidase activity in various biological samples, such as fecal matter, to understand the potential for drug reactivation in the gut. oup.comresearchgate.net
Role of Gut Microbiota and their GUS Activity in Drug Disposition
The gut microbiota plays a profound role in human health and disease, and its enzymatic activities are integral to drug disposition. The β-glucuronidase (GUS) produced by various gut bacteria can significantly influence the fate of many drugs. jst.go.jpnih.gov
Enterohepatic circulation is a process where compounds metabolized in the liver and excreted into the bile are reabsorbed in the intestine and returned to the liver. wikipedia.org Gut bacterial β-glucuronidases are key players in this process for drugs that are eliminated as glucuronide conjugates. sketchy.comnih.gov By hydrolyzing these conjugates in the intestine, they release the parent drug, making it available for reabsorption. sketchy.com This recycling mechanism can extend the therapeutic effect of some drugs but can also lead to prolonged exposure and potential toxicity. wikipedia.org The use of pNPG allows researchers to quantify the GUS activity of the gut microbiota and predict the extent of enterohepatic recycling for different drug metabolites. researchgate.netnih.gov
The activity of gut microbial GUS can have a dramatic impact on both the efficacy and toxicity of certain drugs. A prime example is the chemotherapeutic agent irinotecan (B1672180). nih.govmdpi.com Irinotecan is a prodrug that is converted to its active, toxic metabolite, SN-38. mdpi.comnih.gov In the liver, SN-38 is detoxified by glucuronidation to form the inactive SN-38 glucuronide (SN-38G), which is then excreted into the intestines. mdpi.comnih.gov However, gut bacteria expressing GUS can deconjugate SN-38G, releasing the toxic SN-38 back into the intestinal lumen. nih.govnih.gov This reactivation of SN-38 is a major cause of severe, dose-limiting diarrhea experienced by many patients undergoing irinotecan therapy. nih.govmdpi.comnih.gov
The study of irinotecan-induced diarrhea has greatly benefited from the use of pNPG as a substrate to measure GUS activity. nih.gov Research has shown that individuals with higher fecal GUS activity are more susceptible to irinotecan-induced diarrhea. This understanding has spurred the development of strategies to mitigate this toxicity by inhibiting gut microbial GUS.
Screening and Characterization of β-Glucuronidase Inhibitors
The critical role of bacterial β-glucuronidase in drug-induced toxicity has led to a significant research effort to identify and characterize inhibitors of this enzyme. nih.gov this compound is an indispensable tool in these screening assays. ebi.ac.uk
High-throughput screening assays utilizing pNPG have enabled the identification of numerous compounds with the potential to inhibit GUS activity. nih.gov These screens measure the reduction in p-nitrophenol production in the presence of a test compound, allowing for the rapid assessment of inhibitory potential. Researchers have successfully identified potent inhibitors from various sources, including synthetic compounds and natural products. nih.gov The goal is to discover inhibitors that are not only potent but also have a broad spectrum of activity against the diverse range of GUS enzymes found in the human gut microbiota.
Once potential inhibitors are identified, their efficacy must be evaluated in more complex biological systems. This includes testing their ability to inhibit GUS activity in fecal homogenates from different individuals and animal models. researchgate.net These studies, often employing pNPG, help to assess the inhibitor's effectiveness against a consortium of gut bacteria and to understand inter-individual variations in response. researchgate.net Furthermore, the efficacy of these inhibitors is evaluated in animal models of drug-induced toxicity, such as irinotecan-induced diarrhea. nih.govnih.gov Successful inhibitors have been shown to reduce the severity of diarrhea by preventing the reactivation of SN-38 in the gut. nih.govnih.gov
Application in Biotransformation Studies for Pharmaceutical Development
In the realm of pharmaceutical development, understanding a drug candidate's metabolic fate is paramount. Biotransformation studies are critical for elucidating the enzymatic processes that alter a drug's structure, efficacy, and toxicity. This compound (PNPG) serves as an invaluable tool in these investigations, primarily as a probe substrate to study the activity of β-glucuronidase and, by extension, the broader process of glucuronidation, a major pathway in drug metabolism.
Glucuronidation is the conjugation of drugs and other xenobiotics with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov This process generally increases the water solubility of compounds, facilitating their excretion from the body. However, the resulting glucuronide metabolites can be subject to deconjugation by β-glucuronidase enzymes, particularly those present in the gut microbiota. researchgate.netresearchgate.net This reversal can regenerate the parent drug or its active metabolite in the gastrointestinal tract, a phenomenon that has significant implications for a drug's pharmacology and toxicology, including potential enterohepatic recirculation and local toxicity. researchgate.netresearchgate.net
PNPG is utilized as a chromogenic substrate in assays to measure the activity of β-glucuronidase. sigmaaldrich.commerckmillipore.com The enzyme cleaves PNPG, releasing p-nitrophenol, a yellow-colored compound that can be easily quantified using spectrophotometry. duchefa-biochemie.com This straightforward and reliable assay allows researchers to investigate various aspects of biotransformation.
Investigating Enzyme Kinetics and Inhibition
A primary application of PNPG is in characterizing the kinetic parameters of β-glucuronidase and screening for potential inhibitors. researchgate.net Understanding the enzyme's efficiency (Vmax) and its affinity for substrates (Km) is fundamental. For instance, studies on gut microbial β-glucuronidases have used PNPG to determine these kinetic values, revealing significant interindividual variations in metabolic capacity. researchgate.net Such research is crucial, as inhibitors of gut microbial β-glucuronidase are being explored as a strategy to mitigate the gastrointestinal toxicity associated with certain drugs, like the chemotherapy agent CPT-11. researchgate.netresearchgate.net
Research has demonstrated that various compounds can inhibit β-glucuronidase activity. By measuring the reduction in the rate of PNPG hydrolysis, scientists can determine the inhibitory potency (IC50) of new chemical entities. For example, certain thiazole (B1198619) derivatives and flavonoids like amentoflavone (B1664850) have been identified as potent inhibitors of E. coli β-glucuronidase (EcGUS) using PNPG-based assays. researchgate.netresearchgate.net
| Source of Gut Microbiota | Apparent Km (µM) | Vmax (nmol/h/mg protein) | In Vitro Intrinsic Clearance (CLint, mL/h/mg protein) |
|---|---|---|---|
| Pooled Human Sample | 189 ± 20 | 253 ± 9 | 1.3 |
| Individual Donor 1 | 157 ± 34 | 556 ± 40 | 3.0 |
| Individual Donor 7 | 113 ± 27 | 53 ± 5 | 0.5 |
| Individual Donor 10 | 148 ± 32 | 78 ± 6 | 0.5 |
Characterizing In Vitro Models for Metabolism Studies
The development of reliable in vitro models that accurately reflect human drug metabolism is a cornerstone of modern pharmaceutical science. preprints.org Cell lines such as HepG2 and HepaRG, as well as humanized mouse models, are used to predict how a drug will be metabolized in vivo. preprints.orgnih.gov PNPG can be used as a tool substrate to characterize the activity of β-glucuronidase in these systems, ensuring they are metabolically competent and suitable for predictive toxicology and biotransformation studies. For example, humanized UGT1 mice, which have the human UGT1 locus, have been developed to overcome species differences in drug glucuronidation and are valuable tools for predicting human-specific drug metabolism and toxicity. nih.gov The use of a standard substrate like PNPG helps in validating and comparing these different preclinical models.
Evaluating Drug-Drug Interactions
| Research Area | Specific Application of PNPG | Finding/Conclusion | Reference |
|---|---|---|---|
| Enzyme Inhibition | Used as a substrate to screen for inhibitors of E. coli β-glucuronidase (EcGUS). | Thiazolidin-2-cyanamide derivatives showed potent inhibition with IC50 values from 1.2 µM to 23.1 µM. | researchgate.net |
| Enzyme Kinetics | Determined Michaelis-Menten constants for β-glucuronidases from different human gut microbiota. | Showed large interindividual variation in the velocity of p-nitrophenol formation, indicating differences in metabolic capacity. | researchgate.net |
| Drug Interaction Evaluation | Used in assays to assess how different compounds affect the activity of glucuronidating enzymes. | Helps elucidate potential toxic effects associated with drug metabolites formed via glucuronidation. |
P Nitrophenyl Beta D Glucuronide As a Substrate in Reporter Gene Systems and Genetic Analysis
Applications of the GUS Reporter System with p-Nitrophenyl-beta-D-glucuronide as Substrate
The GUS reporter system, in conjunction with substrates like PNPG, has a broad range of applications in genetic analysis. Its versatility allows for both the qualitative visualization and quantitative measurement of gene expression, making it an invaluable tool for researchers.
Analysis of Gene Expression and Promoter Activity
A primary application of the GUS reporter system with PNPG is the analysis of gene expression and the characterization of promoter activity. wikipedia.org By fusing a promoter sequence of interest to the uidA gene, researchers can study the spatial and temporal expression patterns directed by that promoter. wikipedia.org The strength of the promoter directly correlates with the amount of GUS enzyme produced, which in turn leads to a corresponding level of PNPG hydrolysis. wikipedia.org This results in the release of p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. duchefa-biochemie.comtandfonline.com This quantitative data provides insights into the strength and regulatory characteristics of the promoter under different conditions. wikipedia.orgtandfonline.com
For instance, the GUS system has been instrumental in studying gene expression in various plant species. nih.govresearchgate.net It has been used to analyze the activity of promoters from different sources, such as the cauliflower mosaic virus (CaMV) 35S promoter, which is known for its strong and constitutive expression in many plants. researchgate.net
Quantification of Reporter Gene Activity in Genetically Engineered Organisms
The GUS assay using PNPG is a well-established method for quantifying reporter gene activity in genetically engineered organisms. wikipedia.orgtandfonline.com The enzymatic reaction is straightforward and produces a colored product that can be measured using a standard spectrophotometer. duchefa-biochemie.comtandfonline.com The rate of p-nitrophenol formation is directly proportional to the concentration of active GUS enzyme in the sample, allowing for precise quantification. tandfonline.com This quantitative aspect is crucial for a variety of applications, including:
Assessing transformation efficiency: By measuring GUS activity in transformed tissues, researchers can estimate the success rate of gene transfer.
Studying gene regulation: The quantitative nature of the assay allows for the detailed analysis of factors that influence gene expression, such as developmental stage, environmental stimuli, or the presence of specific transcription factors.
High-throughput screening: The simplicity of the spectrophotometric assay makes it suitable for screening large numbers of transgenic lines or experimental conditions.
The following table summarizes the key features of PNPG as a substrate for quantifying GUS activity:
| Feature | Description | Reference |
| Detection Method | Spectrophotometric | wikipedia.org |
| Product | p-Nitrophenol (yellow) | duchefa-biochemie.comtandfonline.com |
| Measurement | Absorbance at 405-410 nm | duchefa-biochemie.comoup.com |
| Assay Type | Quantitative | wikipedia.orgtandfonline.com |
Methodological Considerations for this compound in Reporter Assays
While the GUS reporter system with PNPG is a powerful tool, several methodological factors must be considered to ensure accurate and reliable results.
Addressing Endogenous Background β-Glucuronidase Activity
A significant consideration in GUS assays is the potential for endogenous β-glucuronidase activity in the organism being studied. wikipedia.org While many organisms, particularly higher plants, have negligible background GUS activity, some species may exhibit endogenous activity that can interfere with the assay and lead to false-positive results. wikipedia.orgnih.gov This is a known issue in some vertebrates and mollusks, making the GUS system less suitable for these organisms. wikipedia.org
Several strategies can be employed to address this issue:
Inhibitors: The use of specific inhibitors of endogenous β-glucuronidase activity can help to reduce background noise.
pH Optimization: The E. coli GUS enzyme has a broad pH optimum, and it may be possible to perform the assay at a pH where the endogenous enzyme is less active. miamioh.edu
Intron-containing GUS genes: A common approach in plant transformation is to use a GUS gene that contains an intron. miamioh.edu This intron will be spliced out in the plant cells, leading to the production of a functional GUS enzyme. However, bacteria like Agrobacterium tumefaciens, which are often used for plant transformation, cannot process the intron and therefore will not produce active GUS, eliminating a potential source of background activity. miamioh.edu
Utility in Gene Targeting and Genetic Fusion Studies
The GUS reporter system, often utilizing PNPG for quantitative analysis, is also valuable in gene targeting and genetic fusion studies. nih.gov
In gene targeting , the uidA gene can be used as a selectable marker to identify cells or organisms in which a specific gene has been successfully modified or replaced. For example, vectors can be designed where the successful integration of a gene of interest via homologous recombination also results in the expression of the GUS gene. nih.gov Screening for GUS activity can then identify the desired recombination events. nih.gov
In genetic fusion studies , the uidA gene can be fused in-frame with a gene of interest to create a fusion protein. wikipedia.org The GUS portion of the fusion protein can then be used to track the expression and subcellular localization of the protein of interest. The stability of the GUS enzyme and its tolerance to N- and C-terminal fusions make it well-suited for such applications. nih.gov Quantitative assays with PNPG can provide information on the expression levels of the fusion protein.
Structural Biology and Molecular Interactions of β Glucuronidase with P Nitrophenyl Beta D Glucuronide
Crystallographic Analysis of β-Glucuronidase-p-Nitrophenyl-beta-D-glucuronide Complexes
Direct crystallographic data of β-glucuronidase in complex with its substrate p-Nitrophenyl-beta-D-glucuronide (pNPG) is challenging to obtain due to the rapid enzymatic hydrolysis of the substrate. However, significant insights into the binding of glucuronide ligands have been gleaned from the crystal structures of related complexes. A notable example is the 2.1-Å-resolution crystal structures of the GusR repressor proteins from Escherichia coli and Salmonella enterica in complex with pNPG. nih.gov While GusR is a regulatory protein and not the enzyme itself, these structures reveal the precise molecular interactions that govern the recognition of the p-nitrophenyl-β-D-glucuronide molecule by a protein binding pocket. nih.gov
In the absence of a direct enzyme-substrate crystal structure, researchers have utilized the crystal structures of the apoenzyme (ligand-free) and inhibitor-bound forms of β-glucuronidase to model the substrate interaction. The crystal structure of human β-glucuronidase has been determined at a high resolution of 1.7 Å, providing a detailed view of its active site. researchgate.net Similarly, the crystal structure of E. coli β-glucuronidase has been solved, both in its apo form and in complex with potent inhibitors. researchgate.net These structures serve as robust templates for computational docking studies to predict the binding mode of pNPG within the catalytic site.
A model of β-glucuronidase in complex with pNPG was constructed using the 2.6 Å resolution X-ray crystal structure of human β-D-glucuronidase (PDB code: 1BHG). rcsb.orgamazonaws.com In this model, the p-nitrophenyl β-glucuronide was docked into the active site of the enzyme to elucidate the probable substrate-bound conformation. amazonaws.com
| Structure | Organism | PDB ID | Resolution (Å) | Description |
| Human β-Glucuronidase | Homo sapiens | 1BHG | 2.6 | Structure of the apoenzyme, used for docking studies with pNPG. rcsb.org |
| Human β-Glucuronidase | Homo sapiens | 3HN3 | 1.7 | High-resolution structure of the apoenzyme. researchgate.net |
| E. coli β-Glucuronidase | Escherichia coli | 3K46 | 2.5 | Crystal structure of the full-length apoenzyme. ebi.ac.uk |
| GusR-pNPG Complex | Escherichia coli | - | 2.1 | Crystal structure of the GusR repressor protein in complex with pNPG. nih.gov |
| GusR-pNPG Complex | Salmonella enterica | - | 2.1 | Crystal structure of the GusR repressor protein in complex with pNPG. nih.gov |
Identification of Key Amino Acid Residues in Substrate Binding and Catalysis
The catalytic activity of β-glucuronidase relies on a conserved set of amino acid residues within its active site that are crucial for both binding the substrate and executing the hydrolytic cleavage. Through site-directed mutagenesis and structural homology studies, key residues have been identified in both human and bacterial forms of the enzyme.
In human β-glucuronidase, the catalytic machinery involves two critical glutamic acid residues: Glu540 , which acts as the nucleophile, and Glu451 , which functions as the acid/base catalyst. nih.gov The catalytic mechanism is initiated by the protonation of the glycosidic oxygen of the glucuronide by the catalytic glutamic acid (Glu451 in human, Glu413 in bacterial orthologs), leading to the release of the aglycone (p-nitrophenol in the case of pNPG). nih.gov This is followed by a nucleophilic attack from the other glutamate (B1630785) residue (Glu540 in human, Glu504 in bacterial orthologs), forming a glucuronyl-enzyme intermediate. nih.gov
The recognition of the glucuronic acid moiety of the substrate is facilitated by a network of hydrogen bonds and electrostatic interactions. In a fungal β-glucuronidase from Aspergillus oryzae, structural and mutational analyses have identified several residues involved in recognizing the glycan moiety, including Asp162, His332, Asp414, Tyr469, Tyr473, Asp505, Arg563, Asn567, and Lys569 . nih.gov The aglycone moiety (the p-nitrophenyl group in pNPG) is recognized through aromatic stacking and π-interactions with aromatic residues such as Tyr469, Phe470, Trp472, and Tyr473 . nih.gov The aromatic ring of pNPG enhances its interaction with the enzyme, contributing to efficient catalysis. nih.gov
Studies on engineered variants of E. coli β-glucuronidase with altered substrate specificity have further highlighted the importance of specific residues in determining which substrate is preferred, providing a deeper understanding of the residues that interact with different parts of the substrate molecule.
| Enzyme Source | Catalytic Nucleophile | Catalytic Acid/Base | Key Residues for Glycan Recognition | Key Residues for Aglycone Recognition |
| Human β-Glucuronidase | Glu540 | Glu451 | - | - |
| E. coli β-Glucuronidase | Glu504 | Glu413 | Tyr472 | Tyr472 |
| Aspergillus oryzae β-Glucuronidase | Glu505 | Glu414 | Asp162, His332, Asp414, Tyr469, Tyr473, Asp505, Arg563, Asn567, Lys569 | Tyr469, Phe470, Trp472, Tyr473 |
Molecular Dynamics Simulations of Enzyme-Substrate Interactions
Molecular dynamics (MD) simulations serve as a powerful computational tool to explore the dynamic nature of enzyme-substrate interactions that are often difficult to capture through static crystallographic methods. nih.gov While direct MD simulations of the β-glucuronidase-pNPG complex are not extensively documented in publicly available literature, simulations of the enzyme with inhibitors and other substrates provide valuable insights into the flexibility of the active site and the conformational changes that occur upon ligand binding. nih.gov
MD simulations of human β-glucuronidase have been performed to understand its structural stability and flexibility in different environments. nih.gov These studies typically involve preparing the crystal structure of the enzyme (e.g., PDB ID: 1BHG), solvating it in a water box, and then running the simulation for a duration that allows for the observation of molecular motions on the nanosecond timescale. amazonaws.comnih.gov
Docking simulations, a related computational technique, have been employed to predict the binding pose of pNPG within the active site of β-glucuronidase. nih.gov These in silico studies help to visualize the potential hydrogen bonding and hydrophobic interactions between the substrate and the key amino acid residues identified in section 7.2. For instance, docking studies of inhibitors into the active site of E. coli and human β-glucuronidase have revealed how these molecules are accommodated within the binding pocket. nih.gov Similar approaches can be applied to pNPG to understand the specifics of its binding prior to catalysis.
The general workflow for such a simulation involves:
System Setup: Obtaining the 3D structure of the enzyme and the substrate, placing them in a simulated aqueous environment, and defining the physical forces between atoms using a force field.
Minimization and Equilibration: Minimizing the energy of the system to remove any steric clashes and then gradually heating and pressurizing the system to the desired temperature and pressure.
Production Run: Running the simulation for an extended period to collect data on the movements of atoms and molecules over time.
Analysis: Analyzing the trajectory of the simulation to understand the stability of the complex, the nature of the interactions, and any conformational changes.
Structural Basis for Glucuronide Ligand Recognition and Enzyme Regulation
The ability of β-glucuronidase to specifically recognize and hydrolyze β-D-glucuronide substrates is fundamental to its biological function. The structural basis for this recognition lies in the precise architecture of the active site, which is shaped to accommodate the glucuronic acid moiety.
The crystal structures of the GusR repressor protein in complex with pNPG provide a clear model for glucuronide recognition. nih.gov In these structures, the glucuronic acid portion of pNPG is held in place by a network of specific hydrogen bonds and electrostatic interactions with polar amino acid residues. nih.gov This precise recognition is what allows the GusR protein to sense the presence of glucuronides and regulate the expression of the GUS operon accordingly. nih.gov In the absence of a glucuronide ligand, GusR binds to a specific DNA operator site, repressing the transcription of the β-glucuronidase gene. nih.gov Upon binding to a glucuronide like pNPG, GusR undergoes a conformational change that causes it to dissociate from the DNA, thereby allowing the expression of the enzyme. nih.gov
The regulation of β-glucuronidase activity is also influenced by the structural features of the enzyme. For example, some bacterial β-glucuronidases possess a "bacterial loop" that folds over the active site. nih.gov This loop is absent in human β-glucuronidase and is thought to play a role in processing smaller substrates. nih.gov The presence or absence of such structural elements can therefore modulate the substrate specificity and regulatory properties of the enzyme from different species.
Chemical Synthesis and Advanced Derivatives of P Nitrophenyl Beta D Glucuronide for Research
Synthetic Methodologies for p-Nitrophenyl-beta-D-glucuronide and Related β-D-Glucuronides
The chemical synthesis of β-D-glucuronides, including p-nitrophenyl-β-D-glucuronide, is a well-established yet challenging area of carbohydrate chemistry. nih.gov The Koenigs-Knorr reaction is a foundational and widely used method for creating the glycosidic bond between a glycosyl halide and an alcohol. wikipedia.orgresearchgate.net In its classic form, this reaction involves treating an acetylated glycosyl halide, such as acetobromoglucose, with an alcohol in the presence of a promoter like silver carbonate. wikipedia.org The stereochemical outcome, favoring the formation of a 1,2-trans glycosidic linkage, is often directed by the neighboring group participation of the acetyl group at the C2 position. wikipedia.org
Over the years, numerous modifications to the Koenigs-Knorr reaction have been developed to improve yields and stereoselectivity. These include the use of different heavy metal salts like mercuric bromide/mercuric oxide (the Helferich method), mercuric cyanide, and silver triflate as promoters. wikipedia.org The choice of solvent and promoter is critical and often needs to be optimized for each specific aglycone and glycosyl donor pair. nih.gov For instance, the glycosylation of p-nitrophenol has been achieved using tin(IV) chloride (SnCl4) in refluxing toluene. ingentaconnect.com
An alternative to the direct glycosylation of the aglycone is the use of a glycosyl trichloroacetimidate (B1259523) donor. This method can offer improved yields. For example, one route involves the selective deprotection of the anomeric position of a fully protected glucuronic acid derivative, followed by conversion to an α-trichloroacetimidate glycosyl donor. acs.org This donor can then be coupled with the desired alcohol, such as p-nitrophenol, and subsequently deprotected to yield the final β-D-glucuronide. acs.org
Enzyme-assisted synthesis presents another viable route for producing glucuronides. nih.gov This approach can utilize enzymes like liver microsomal enzymes to catalyze the conjugation of glucuronic acid to a substrate. nih.gov While chemical synthesis allows for larger scale production, enzyme-assisted methods can offer high specificity and may be advantageous in certain contexts. nih.gov
Table 1: Comparison of Synthetic Methods for β-D-Glucuronides
| Method | Key Reagents/Components | Advantages | Disadvantages |
| Koenigs-Knorr Reaction | Glycosyl halide, alcohol, silver or mercury salts | Well-established, versatile | Often requires stoichiometric heavy metal promoters, can be slow |
| Trichloroacetimidate Method | Glycosyl trichloroacetimidate, alcohol, Lewis acid catalyst | High yields, good stereoselectivity | Requires preparation of the imidate donor |
| Enzyme-Assisted Synthesis | Liver microsomal enzymes, UDP-glucuronic acid | High specificity | Lower total yield compared to chemical synthesis |
| Direct Glycosylation with TMS Triflate | Protected glucuronic acid, alcohol, TMS triflate | Direct approach | Yields can be modest and require optimization |
Design and Synthesis of this compound Analogs for Specialized Research
The basic structure of p-nitrophenyl-β-D-glucuronide has been systematically modified to create analogs for specific research purposes, such as probing enzyme mechanisms and developing new therapeutic strategies. ingentaconnect.com Researchers have synthesized analogs with modifications at various positions of the glucuronic acid moiety to study how these changes affect their interaction with β-glucuronidase. ingentaconnect.com For example, analogs with modifications at the C3 and C4 positions have been developed and evaluated as potential triggers for β-glucuronidase-mediated prodrug therapy. ingentaconnect.com
The synthesis of these analogs often involves multi-step procedures. For instance, the preparation of a 4-deoxy-glucuronide analog began with a 3,6-lactone, which was converted to a glycal. ingentaconnect.com This intermediate was then hydrogenated to create the 4-deoxy-glucuronide, followed by glycosylation with p-nitrophenol and deprotection steps to yield the final product. ingentaconnect.com Similarly, analogs with modifications at the C2, C3, and C6 positions have been synthesized to explore their properties. nih.gov
A significant advancement in the design of glucuronide analogs is the incorporation of fluorine atoms. Fluorinated glucuronides are particularly valuable for use in ¹⁹F Nuclear Magnetic Resonance (NMR)-based assays. acs.orgrsc.org The ¹⁹F nucleus offers several advantages for biological NMR studies: it has 100% natural abundance, a high gyromagnetic ratio, and its chemical shift is highly sensitive to the local molecular environment. nih.gov Crucially, since fluorine is not naturally present in biological systems, ¹⁹F NMR spectra are free from background signals, allowing for the clear detection and quantification of the fluorinated substrate and its products. acs.orgnih.gov
The synthesis of fluorinated glucuronides follows similar chemical principles to their non-fluorinated counterparts, but with the introduction of fluorinated building blocks. For example, 4-fluorophenyl β-D-glucuronide has been synthesized using either the trichloroacetimidate method or a direct glycosylation approach. acs.org The resulting fluorinated glucuronide can then be used to monitor β-glucuronidase activity in complex biological samples, such as cell lysates, providing a sensitive and background-free detection method. acs.org The development of such fluorinated probes enables detailed kinetic studies and the screening of enzyme inhibitors in environments where traditional chromogenic or fluorogenic assays might be less effective. nih.govescholarship.org
Table 2: Examples of this compound Analogs and Their Applications
| Analog | Modification | Research Application |
| 3-deoxy-3-fluoro-β-D-glucuronide | Fluorine at C3 position | Investigating enzyme-substrate interactions for prodrug therapy ingentaconnect.com |
| 4-deoxy-β-D-glucuronide | Removal of hydroxyl at C4 | Studying the role of the C4 hydroxyl group in β-glucuronidase recognition ingentaconnect.com |
| 4-fluorophenyl β-D-glucuronide | Fluorine on the phenyl ring | ¹⁹F NMR-based assays for β-glucuronidase activity acs.org |
This compound as a Model Substrate in New Glucuronide Synthesis Research
Due to its well-characterized properties and the chromogenic nature of its aglycone, p-nitrophenyl-β-D-glucuronide serves as a benchmark or model substrate in the development of new synthetic methodologies for glucuronides. acs.org When researchers devise novel strategies for glucuronidation, they often test the efficacy and efficiency of their new methods by synthesizing PNPG. Its ease of detection via spectrophotometry allows for a straightforward assessment of reaction yields and kinetics. duchefa-biochemie.com
For example, when developing improved synthetic routes for more complex or naturally occurring glucuronides, the synthesis of PNPG under the new conditions can provide a valuable proof of concept. acs.org This allows for the optimization of reaction parameters such as catalysts, solvents, and protecting groups before applying the method to more challenging or precious substrates. nih.gov The extensive use of PNPG as a model helps to standardize and compare the effectiveness of different glycosylation techniques across the field of carbohydrate chemistry. acs.org
Development of Prodrugs and Nanozyme Systems Utilizing this compound as a Core Structure or Model
The enzymatic cleavage of the glucuronide linkage by β-glucuronidase has been exploited in the design of prodrugs. In this strategy, a potent drug is rendered inactive by attaching it to a glucuronic acid moiety. The resulting prodrug is designed to be activated specifically at a target site where β-glucuronidase activity is high, such as in tumor microenvironments. ingentaconnect.com p-Nitrophenyl-β-D-glucuronide has served as a crucial model for developing these "trigger" systems for β-glucuronidase-mediated prodrug monotherapy. ingentaconnect.com By studying the hydrolysis kinetics of PNPG and its analogs, researchers can design glucuronide-based linkers that are efficiently cleaved by the target enzyme. ingentaconnect.com
More recently, the field of nanotechnology has introduced "nanozymes," which are nanomaterials with enzyme-like catalytic activities. researchgate.net These artificial enzymes offer advantages over natural enzymes, such as higher stability and lower production costs. nih.gov Intriguingly, certain nanozymes have been shown to mimic the hydrolase activity of β-glucuronidase. researchgate.net In this context, p-nitrophenyl-β-D-glucuronide is used as the model substrate to screen for and characterize the glucuronidase-like activity of new nanozymes. researchgate.netresearchgate.net The hydrolysis of PNPG by a nanozyme, leading to the release of the colored p-nitrophenol, provides a simple and effective way to quantify the catalytic efficiency of these novel nanomaterials. researchgate.net This research opens up possibilities for developing robust, artificial enzyme systems for applications in biotechnology and biomedicine, including novel prodrug activation strategies. researchgate.net
Q & A
Q. What is the standard protocol for using pNPGlcU as a substrate in β-glucuronidase (GUS) activity assays?
pNPGlcU is hydrolyzed by β-glucuronidase to release yellow 4-nitrophenol (PNP), measurable spectrophotometrically at 415 nm. A typical protocol involves incubating the enzyme source (e.g., bacterial lysate or plant extract) with pNPGlcU in a buffered system (pH ~6.8–7.0) at 37°C. Reaction termination is achieved by adding an alkaline solution (e.g., Na₂CO₃), which stabilizes the chromophore. Quantification is based on a PNP standard curve .
Q. How does pNPGlcU compare to phenolphthalein glucuronide in β-glucuronidase assays?
Both substrates yield linear correlations in enzyme activity measurements. However, pNPGlcU offers advantages in sensitivity due to the strong absorbance of PNP and faster reaction kinetics. Unlike phenolphthalein glucuronide, pNPGlcU avoids interference from endogenous pigments in biological samples, making it preferable for high-throughput or turbid samples .
Q. What are the key applications of pNPGlcU in microbial identification?
pNPGlcU is used in agar-based assays to differentiate Enterobacteriaceae species. Strains expressing β-glucuronidase hydrolyze the substrate, forming a visible yellow halo. This method is integrated into routine biochemical panels for species-level discrimination (e.g., E. coli identification) due to its specificity and ease of interpretation .
Advanced Research Questions
Q. How can interferences in pNPGlcU-based assays be mitigated during complex sample analysis?
Carbohydrates, flavonoids, and monosaccharide derivatives can competitively inhibit β-glucuronidase or quench PNP signals. Pre-treatment steps like ultrafiltration, solid-phase extraction, or inclusion of blocking agents (e.g., bovine serum albumin) reduce matrix effects. Validation via spike-and-recovery experiments ensures assay robustness .
Q. What experimental design considerations are critical for ensuring specificity in pNPGlcU-based GUS reporter systems?
Controls must include:
- Negative controls : Substrate-only and enzyme-free reactions to rule out non-enzymatic hydrolysis.
- Inhibitor controls : Use of saccharic acid 1,4-lactone (a β-glucuronidase inhibitor) to confirm enzymatic activity.
- Cross-reactivity checks : Test against related enzymes (e.g., β-galactosidase) to verify substrate specificity .
Q. How can discrepancies in reported β-glucuronidase activity values across studies be resolved?
Discrepancies often arise from variations in substrate purity, incubation conditions (pH, temperature), or quantification methods. Standardization using reference materials (e.g., purified β-glucuronidase) and inter-laboratory calibration improves reproducibility. Normalize activity to protein concentration (e.g., units/mg protein) for cross-study comparisons .
Q. What challenges exist in synthesizing and characterizing pNPGlcU derivatives for novel assays?
Enzyme-assisted synthesis (e.g., using UDP-glucuronosyltransferases) requires optimization of reaction pH, cofactor (UDP-glucuronic acid) concentration, and purification steps (e.g., HPLC). Structural validation via NMR and mass spectrometry is essential to confirm glycosidic bond formation and avoid side products (e.g., acyl-migrated isomers) .
Q. How does pNPGlcU perform in plant versus bacterial β-glucuronidase systems?
In plants, pNPGlcU is widely used in GUS reporter gene assays (e.g., Arabidopsis transformation). However, endogenous β-glucuronidase activity in some plant tissues necessitates histochemical controls. In bacteria, pNPGlcU hydrolysis correlates with virulence traits (e.g., in Shigella), requiring strain-specific validation to avoid false positives .
Q. What are the implications of pNPGlcU stability under different storage conditions?
pNPGlcU degrades in aqueous solutions via hydrolysis. For long-term stability, store lyophilized powder at -20°C in desiccated conditions. Prepare working solutions fresh and avoid freeze-thaw cycles. Degradation can be monitored via HPLC or loss of assay linearity over time .
Methodological Troubleshooting
Q. How to address low signal-to-noise ratios in pNPGlcU-based kinetic assays?
Q. What strategies validate pNPGlcU as a probe for in vivo β-glucuronidase imaging?
Couple pNPGlcU with fluorogenic reporters (e.g., resorufin) for real-time imaging. Validate specificity in knockout models or via pharmacological inhibition. Correlate fluorescence intensity with ex vivo enzymatic assays to confirm quantitative accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
